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Cat. No.: B120192 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of N'-hydroxy-2-
methylpropanimidamide, a compound with potential therapeutic applications. The synthesis

involves the reaction of isobutyronitrile with hydroxylamine. This protocol includes a step-by-

step experimental procedure, a summary of the compound's properties in a structured table,

and diagrams illustrating the synthesis workflow.
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Property Value Reference

IUPAC Name
N'-hydroxy-2-

methylpropanimidamide

Common Name Isobutanamidoxime [1]

CAS Number 35613-84-4 [1]

Molecular Formula C₄H₁₀N₂O

Molecular Weight 102.14 g/mol

Melting Point 60 °C [1]

Boiling Point 207.2 °C at 760 mmHg [1]

Solubility Chloroform, Methanol [1]

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
[1]

Reported Activity
Antitumor activities against

P388 leukemia
[1]

Experimental Protocol: Synthesis of N'-hydroxy-2-
methylpropanimidamide
This protocol is based on the general principle of reacting a nitrile with hydroxylamine to form

an amidoxime. A high yield of 98% has been reported for this specific conversion.

Materials:

Isobutyronitrile (2-methylpropanenitrile)

Hydroxylamine hydrochloride

Sodium carbonate (or another suitable base)

Ethanol (or another suitable protic solvent)
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Distilled water

Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer with heating plate

Separatory funnel

Rotary evaporator

Standard glassware for extraction and filtration

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this, add

a solution of sodium carbonate in water to neutralize the hydrochloride and generate free

hydroxylamine in situ.

Addition of Reactants: To the aqueous hydroxylamine solution, add ethanol followed by

isobutyronitrile. The typical molar ratio of nitrile to hydroxylamine is 1:1.5 to ensure complete

conversion of the nitrile.

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, typically around

80-90°C for ethanol/water mixtures) with vigorous stirring. Monitor the reaction progress by

Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous solution, add ethyl acetate to extract the product.

Transfer the mixture to a separatory funnel and separate the organic layer. Repeat the

extraction of the aqueous layer with ethyl acetate two more times to maximize product

recovery.

Washing: Combine the organic extracts and wash them sequentially with distilled water and

then with brine to remove any remaining water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude N'-hydroxy-2-methylpropanimidamide.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexane) to yield the pure N'-hydroxy-2-
methylpropanimidamide as a solid.

Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N'-hydroxy-2-
methylpropanimidamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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